molecular formula C13H20O4 B1629711 Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate CAS No. 54764-02-2

Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate

Cat. No.: B1629711
CAS No.: 54764-02-2
M. Wt: 240.29 g/mol
InChI Key: VBWLOILTVJRMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54764-02-2

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-16-10(14)12-5-3-7-13(9-12,8-4-6-12)11(15)17-2/h3-9H2,1-2H3

InChI Key

VBWLOILTVJRMSX-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCC(C1)(CCC2)C(=O)OC

Canonical SMILES

COC(=O)C12CCCC(C1)(CCC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pre-cooled (−78° C.) solution of lithium diisopropylamide (27 mL, 54 mmol) in THF (80 mL) was added DMPU (30.2 g, 236 mol) dropwise, followed by an addition of dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate (11.7 g, 44.7 mmol) in THF (50 mL) within 20 min. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm up to room temperature over a period of 1.5 h. After quenched with saturated ammonium chloride (100 mL), the mixture was concentrated under reduced pressure. The residue was diluted with water (300 mL) and extracted with dichloromethane (4×100 mL). The combined organic layer was washed with water (100 mL) and brine (100 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate: 20/1) to afford 8.32 g (82%) of dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate as a light yellow oil. ESI-MS m/z: 227 (M+H)+.
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30.2 g
Type
reactant
Reaction Step Two
Name
dimethyl 1-(3-chloropropyl)cyclohexane-1,3-dicarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.